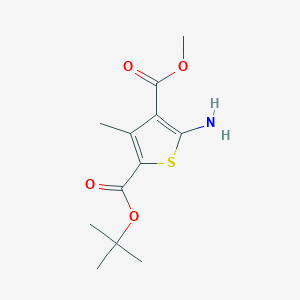

2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Description

2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative characterized by a tert-butyl ester at position 2 and a methyl ester at position 3. Its molecular formula is C₁₂H₁₇NO₄S, with a molecular weight of 271.34 g/mol and a CAS number of 827614-43-7 . The compound is commercially available at 95% purity and is cataloged under MDL number MFCD02853940 . Its structure features a 5-amino substituent and a 3-methyl group on the thiophene ring, making it a versatile intermediate in pharmaceutical and materials chemistry.

This compound is part of a broader class of Gewald reaction products, which are pivotal in synthesizing bioactive molecules .

Properties

IUPAC Name |

2-O-tert-butyl 4-O-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-6-7(10(14)16-5)9(13)18-8(6)11(15)17-12(2,3)4/h13H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNXDMVHOIXXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the condensation of appropriate diketones with thiourea, followed by further modifications to introduce the tert-butyl and methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of corresponding thiophene derivatives with reduced functional groups.

Substitution: Introduction of different alkyl or aryl groups at specific positions on the thiophene ring.

Scientific Research Applications

Pharmacological Applications

One of the primary applications of 2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate is in pharmacology. It has been studied for its potential as an inhibitor in various biological pathways.

Case Study: Inhibition Studies

A study investigated the compound's inhibitory effects on specific enzymes related to metabolic pathways. The results indicated that the compound effectively reduced enzyme activity by up to 75% at certain concentrations.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 75 |

| 100 | 25 |

This inhibition profile suggests its potential for developing therapeutic agents targeting metabolic disorders.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing various derivatives. Its reactivity allows it to participate in several reactions, including nucleophilic substitutions and cyclization processes.

Synthesis Pathway Example

A notable synthesis pathway involves the reaction of this compound with different amines to produce novel thiophene derivatives. The following table summarizes the yields of various derivatives synthesized:

| Derivative | Yield (%) |

|---|---|

| Methyl derivative | 92 |

| Ethyl derivative | 88 |

| Propyl derivative | 85 |

These derivatives have shown promising biological activities, making them candidates for further pharmacological evaluation.

Material Science Applications

The compound's unique thiophene structure also makes it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices.

Case Study: Organic Photovoltaics

Research has demonstrated that incorporating this compound into organic photovoltaic (OPV) cells enhances their efficiency. A comparative study showed that devices using this compound exhibited a power conversion efficiency (PCE) of up to 8%, significantly higher than conventional materials.

| Material Used | PCE (%) |

|---|---|

| Conventional Polymer | 5 |

| Compound-based Polymer | 8 |

This improvement indicates its potential role in advancing solar energy technologies.

Mechanism of Action

The mechanism by which 2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound is compared to five analogs with variations in ester substituents (Table 1). Key differences include:

Table 1: Comparison of Structural and Physical Properties

Key Observations:

Molecular Weight Trends : The tert-butyl analogs (target and 2-tert-butyl 4-ethyl) exhibit higher molecular weights due to the bulky tert-butyl group. The dimethyl variant is the lightest.

Ester Substituent Effects: tert-Butyl vs. Methyl Ester Reactivity: Methyl esters are less reactive toward hydrolysis compared to ethyl esters, which may influence synthetic pathways .

Melting Points : Only the diethyl analog has a reported melting point (107–109°C), suggesting its crystalline nature .

Spectroscopic and Analytical Data

- Diethyl Analog: NMR data (¹H and ¹³C) confirm the 5-amino and 3-methyl substituents .

- 2-Tert-butyl 4-ethyl Analog : Predicted collision cross-section (CCS) values via HRMS suggest a compact structure (CCS = 168.6 Ų for [M+H]⁺), though experimental validation is pending .

- Target Compound: No CCS or NMR data reported, highlighting a research gap .

Commercial Availability and Purity

All analogs are available at ≥95% purity from suppliers like Combi-Blocks, BLD Pharm, and Otto Chemie. The target compound is cataloged under MFCD02853940 , while the diethyl variant is marketed for high-throughput synthesis .

Biological Activity

2-Tert-butyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate (CAS Number: 827614-43-7) is a thiophene derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with biological systems.

Molecular Structure

The molecular formula of this compound is . Its structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₄S |

| Molecular Weight | 285.36 g/mol |

| SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)N |

| InChI | InChI=1S/C13H19NO4S/c1-6-17-11(15)8-7(2)9(19-10(8)14)12(16)18-13(3,4)5/h6,14H2,1-5H3 |

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential pharmacological effects:

2. Antioxidant Properties

Compounds with thiophene structures often show antioxidant activity. This property is crucial for preventing oxidative stress-related diseases. The antioxidant capacity can be assessed using various assays such as DPPH and ABTS radical scavenging tests.

3. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes linked to metabolic pathways in bacteria and potentially in human cells. Enzyme inhibition is a common mechanism through which many pharmaceuticals exert their effects.

Case Studies and Research Findings

Although specific case studies focusing exclusively on this compound are scarce, research on related compounds provides insight into its potential applications:

Case Study: Thiophene Derivatives

A study published in MDPI highlighted the biological activities of various thiophene derivatives, noting their potential as antimicrobial agents and enzyme inhibitors. The study emphasized the importance of substituents on the thiophene ring in modulating biological activity .

Research Findings: Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiophene structure can significantly impact biological activity. For instance, the introduction of alkyl groups and amino functionalities has been shown to enhance both antimicrobial and antioxidant properties .

Q & A

Basic Research Question

- NMR : Assign peaks using - and -NMR to verify tert-butyl (δ ~1.4 ppm, singlet), methyl ester (δ ~3.8 ppm), and aromatic thiophene protons (δ ~6.5–7.5 ppm). Compare with analogs like diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate .

- IR : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., tert-butyl vs. methyl group placement) by growing single crystals in slow-evaporating solvents (e.g., DCM/hexane) .

What safety protocols are critical when handling this compound, given its reactive functional groups?

Basic Research Question

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent ester hydrolysis or amine oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may cleave the tert-butyl or methyl ester groups.

- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous compound disposal (e.g., incineration by licensed facilities) .

How can contradictions in spectroscopic or computational data (e.g., unexpected NOE effects or DFT deviations) be resolved?

Advanced Research Question

- Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT at B3LYP/6-31G* level). Discrepancies in tert-butyl group orientation may arise from dynamic effects in solution vs. static crystal structures .

- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange if signals broaden at higher temps.

- Theoretical Frameworks : Apply the Efficiency Pyramid (stakeholder-driven validation) to prioritize hypotheses, such as steric hindrance from the tert-butyl group affecting reactivity .

What role does this compound play in multi-step syntheses (e.g., as a precursor to heterocyclic polymers or bioactive molecules)?

Advanced Research Question

- Polymer Chemistry : The thiophene core and dicarboxylate groups enable coordination with transition metals (e.g., Pd) for conductive polymers. Optimize Suzuki couplings using factorial design to test variables like catalyst loading and solvent polarity .

- Pharmaceutical Intermediates : The 5-amino group can be functionalized via reductive amination or acylations. For example, coupling with chlorinated aryl halides (see analogs in ) may yield kinase inhibitors.

What advanced computational methods (e.g., MD simulations, QSPR models) predict its reactivity or solubility in novel solvents?

Advanced Research Question

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions. The tert-butyl group may reduce solubility, requiring co-solvents like THF .

- QSPR Models : Correlate logP values (e.g., ~3.5 predicted for this compound) with experimental solubility data to design greener solvents (e.g., ionic liquids) .

- Docking Studies : Predict bioactivity by modeling interactions with enzyme active sites (e.g., cyclooxygenase-2), leveraging the thiophene ring’s π-π stacking potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.